AEG-41174 -

AEG-41174

Catalog Number: EVT-1533612
CAS Number:
Molecular Formula: C17H19NO2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AEG-41174 is a novel, non-ATP competitive, small molecule tyrosine kinase inhibitor targeting therapeutically significant kinases including JAK2 and Bcr-Abl, and is currently in a Phase 1 clinical trial (hematological malignancies).
Source and Classification

AEG-41174 is classified under antineoplastic agents and small molecules. It has been designated as a new molecular entity, indicating that it has not been previously approved for use in humans. The compound is notable for its mechanism of action, which involves the inhibition of tyrosine kinases that play vital roles in cell signaling pathways associated with cancer progression .

Synthesis Analysis

Methods and Technical Details

The synthesis of AEG-41174 involves several steps that ensure the purity and efficacy of the final product. While specific synthetic routes are proprietary, the general approach typically includes:

  1. Chemical Precursors: Starting from commercially available chemical precursors that contain necessary functional groups.
  2. Reactions: Employing organic reactions such as coupling reactions to form the core structure of the molecule.
  3. Purification: Utilizing techniques like chromatography to isolate and purify the compound to a high degree of purity (greater than 98%) suitable for research applications.

The synthesis process is critical for ensuring that the compound maintains its desired biological activity while minimizing impurities that could affect its performance in clinical settings .

Molecular Structure Analysis

Structure and Data

Data

  • Molecular Formula: Not explicitly provided in the sources.
  • Appearance: Solid powder.
  • Solubility: Soluble in dimethyl sulfoxide but not in water.
  • Storage Conditions: Should be stored dry, dark, and at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term storage .
Chemical Reactions Analysis

Reactions and Technical Details

AEG-41174 primarily functions through competitive inhibition of tyrosine kinases involved in signaling pathways related to cell proliferation and survival. The chemical reactions involved include:

  1. Binding Reactions: AEG-41174 binds to the active site of target kinases, preventing the phosphorylation of substrates.
  2. Inhibition Mechanism: By inhibiting these kinases, AEG-41174 disrupts downstream signaling pathways that lead to cell growth and division.

The specificity for certain kinases like JAK2 and Bcr-Abl makes it particularly relevant in treating specific types of leukemia .

Mechanism of Action

Process and Data

The mechanism of action of AEG-41174 involves:

  1. Inhibition of Tyrosine Kinase Activity: By binding non-competitively to the active sites of target kinases, AEG-41174 prevents ATP from binding, which is essential for kinase activation.
  2. Induction of Apoptosis: The inhibition of these kinases leads to altered signaling pathways that can induce apoptosis (programmed cell death) in cancer cells.

This mechanism highlights its potential effectiveness against malignancies driven by aberrant kinase activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Purity: Greater than 98%.
  • Solubility: Soluble in dimethyl sulfoxide; insoluble in water.

Chemical Properties

While specific chemical properties such as melting point or boiling point are not provided, the stability under recommended storage conditions suggests favorable properties for laboratory handling.

Applications

Scientific Uses

AEG-41174 is primarily investigated for its therapeutic potential in:

  1. Cancer Treatment: Targeting hematological malignancies such as leukemia.
  2. Research Applications: Used in studies related to cancer biology, particularly those focusing on tyrosine kinase signaling pathways.

The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially leading to new treatment options for patients with resistant forms of cancer .

Introduction to AEG-41174

Historical Discovery and Nomenclature

AEG-41174 emerged from the oncology-focused drug discovery programs of Aegera Therapeutics, a biotechnology company specializing in apoptosis-modulating therapeutics. The compound was initially developed as part of a broader effort to target key signaling pathways implicated in cancer cell survival and proliferation. Its nomenclature follows a systematic approach: "AEG" denotes its origin (Aegera Therapeutics), followed by a unique numerical identifier (41174), which distinguishes it from other compounds in Aegera's pipeline such as AEG40826 (IAP inhibitor) and AEG35156 (XIAP inhibitor) [6].

A significant milestone occurred in 2007 when Human Genome Sciences (HGS) secured exclusive worldwide rights (excluding Japan) to develop and commercialize Aegera's oncology compounds, including AEG-41174. This strategic collaboration included a $15 million upfront payment and potential milestone payments totaling $295 million, reflecting the compound's perceived therapeutic value [6]. At the time of licensing, AEG-41174 was already in Phase 1 clinical development for hematological malignancies, positioning it as a promising candidate within the emerging class of kinase inhibitors [1] [6].

Table 1: Key Developmental Milestones for AEG-41174

TimelineEventSignificance
Pre-2007Discovery at Aegera TherapeuticsIdentification of tyrosine kinase inhibitory activity
2007Licensing agreement with Human Genome Sciences$15M upfront payment; global development rights transferred
2008-2010Phase 1 clinical trials (hematological malignancies)First-in-human evaluation in the United States and Germany
Current StatusDevelopment status: Discontinued (Phase 1)Limited clinical progression despite preclinical promise [3]

Structural Classification as a Small Molecule Tyrosine Kinase Inhibitor

AEG-41174 belongs to the class of small molecule tyrosine kinase inhibitors (TKIs) characterized by low molecular weight (<500 Da) and specific binding to tyrosine kinase domains. Its exact chemical structure remains proprietary, though available data confirm it as a non-ATP competitive inhibitor [1] [2]. This mechanistic distinction positions AEG-41174 in a specialized category of kinase inhibitors that:

  • Bind allosteric sites: Unlike ATP-competitive inhibitors (e.g., Imatinib), AEG-41174 interacts with regulatory domains outside the ATP-binding pocket, potentially overcoming mutation-induced resistance [2] [5]
  • Target multiple kinases: Primary targets include Janus kinase 2 (JAK2) and Bcr-Abl, with additional activity against FLT3 (FMS-like tyrosine kinase 3) [3] [6]
  • Exhibit Type II inhibition: Structural analysis classifies it as a Type II inhibitor that stabilizes the "DFG-Asp out" inactive kinase conformation, extending into hydrophobic back pockets [5]

The compound's physicochemical properties include:

  • Solubility: Soluble in DMSO but insoluble in water [1] [2]
  • Stability: Long-term storage at -20°C with >2-year shelf life [1]
  • Purity: Research-grade material typically exceeds 98% purity [1] [2]

Comparative Classification of Kinase Inhibitor Types

Inhibitor TypeBinding SiteKinase ConformationRepresentative DrugsAEG-41174 Relevance
Type IATP-binding pocketActive (DFG-Asp in)Gefitinib, ErlotinibDiffers in mechanism
Type IIAllosteric siteInactive (DFG-Asp out)Imatinib, NilotinibMechanistically aligned
Non-ATP competitiveRemote from ATP siteVariableMidostaurinDirectly comparable [5] [8]

Scope of Research in Hematological Malignancies

AEG-41174 was primarily investigated for hematological malignancies due to its dual targeting of JAK2 and Bcr-Abl—kinases implicated in myeloproliferative neoplasms and leukemias. Preclinical data demonstrated synergistic activity when combined with TRAIL receptor antibodies (developed by HGS), enhancing apoptosis in cancer cell lines [6]. Key research areas include:

Molecular Targeting Rationale

  • JAK2 Inhibition: Suppresses JAK-STAT signaling hyperactivated in polycythemia vera and myelofibrosis
  • Bcr-Abl Inhibition: Targets fusion protein driving chronic myeloid leukemia (CML), including some imatinib-resistant forms [2] [6]
  • FLT3 Inhibition: Addresses FLT3-ITD mutations in acute myeloid leukemia (AML) [3] [8]

Clinical Development Status

Phase 1 trials focused on hematological malignancies in the United States and Germany [3]. Trial designs likely explored:

  • Dose-escalation safety
  • Pharmacodynamic biomarkers (kinase inhibition)
  • Preliminary efficacy signals in relapsed/refractory patients

Despite promising preclinical synergy with TRAIL-based therapies, clinical development was discontinued after Phase 1 [3]. Current accessibility is limited to research-grade material supplied by specialty chemical vendors (e.g., MedKoo, Smolecule) with minimum order quantities of 1g and lead times of 2-4 months for synthesis [1] [2].

Table 2: Key Kinase Targets in Hematological Malignancies

Target KinaseAssociated CancersInhibition MechanismTherapeutic Challenge Addressed
JAK2Myelofibrosis, Polycythemia veraNon-ATP competitiveOvercoming hyperactivation mutations
Bcr-AblChronic Myeloid Leukemia (CML)Allosteric inhibitionResistance to ATP-competitive inhibitors
FLT3Acute Myeloid Leukemia (AML)Multi-kinase inhibitionFLT3-ITD mutation survival signaling [2] [3] [8]

Properties

Product Name

AEG-41174

Molecular Formula

C17H19NO2

Synonyms

AEG41174; AEG 41174; AEG-41174;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.